molecular formula C15H12F3N3O B2880779 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 680199-98-8

5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2880779
CAS No.: 680199-98-8
M. Wt: 307.276
InChI Key: SCMIMKNLYGDCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 680199-98-8) is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which features a planar fused-ring system with a π-extended electronic structure, a property that makes it of significant interest in materials science . Recent studies on this class of trifluoromethylated pyrazolo[1,5-a]pyrimidines have highlighted their notable photophysical properties, including absorption in the ultraviolet region and fluorescence emission in both solution and solid states . The presence of the electron-donating 3-methoxyphenyl group and the strongly electron-withdrawing trifluoromethyl group on the core scaffold creates a system with specific optical characteristics valuable for investigative research . Researchers are exploring these properties for potential applications in developing new optical materials. It is important to note that the thermal stability of related compounds in this series has been assessed, showing a thermal decomposition profile with a T 0.05 values in the range of 72–187 °C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-9-6-14-19-12(10-4-3-5-11(7-10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMIMKNLYGDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other drugs or substances can affect its metabolism and excretion

Biological Activity

5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H12F3N3O
  • Molecular Weight : 341.27 g/mol
  • CAS Number : 740837-57-4

The compound features a trifluoromethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Specifically, derivatives showed IC50 values in the low micromolar range (0.08–12.07 µM) against various cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests a mechanism involving the inhibition of MAPK pathways, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
  • The methoxyphenyl moiety is associated with increased anti-cancer activity through interactions with key proteins involved in cell proliferation .
CompoundActivity TypeIC50 (µM)Mechanism
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineAnticancer0.08–12.07Tubulin polymerization inhibition
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineAnti-inflammatory>10TNF-alpha release inhibition

Study on Anticancer Activity

A significant study evaluated the anticancer effect of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results indicated that it effectively inhibited cancer cell growth and induced apoptosis through mitochondrial pathways. The study utilized both in vitro assays on cancer cell lines and in vivo models to confirm these findings .

Inhibition of Inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This study provides insights into potential applications for neurodegenerative diseases where inflammation plays a critical role .

Scientific Research Applications

The compound 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the scientific research applications of this compound, particularly focusing on its potential as an anticancer agent and its mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Research indicates that these compounds exhibit significant inhibitory effects on various cancer cell lines through mechanisms such as:

  • Inhibition of CDK2 : This compound has been shown to inhibit CDK2 activity, leading to cell cycle arrest in the G1/S phase and subsequent apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 4th and 6th positions of the pyrazolo-pyrimidine scaffold have demonstrated improved anticancer activity compared to those with fewer modifications .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazolo-pyrimidines reveals that certain substituents significantly influence their anticancer properties. For example:

  • Substituents at Positions 4 and 6 : The presence of electron-withdrawing groups at these positions tends to enhance the compound's potency against CDK2 and related kinases. This has been confirmed through various SAR analyses where compounds with optimal substitutions exhibited higher inhibitory activities .
  • Molecular Docking Studies : Computational studies have indicated that the binding affinity of these compounds to CDK2 is influenced by their electronic properties and sterics, providing insights into how modifications can lead to more effective inhibitors .

Data Table: Summary of Key Findings

Compound NameActivityTargetCell Lines TestedNotes
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineAnticancerCDK2MCF-7, K562Selective cytotoxicity; minimal toxicity to normal cells
St.1 (related derivative)High activityCDK2/cyclin EMCF-7, K562Non-toxic to normal cells
St.4 (another derivative)Comparable to doxorubicinCDK2/9HeLaInduces apoptosis; S phase arrest

Comparison with Similar Compounds

Photophysical Properties

All derivatives absorb in the ultraviolet region (λabs ~ 250–350 nm) with fluorescence quantum yields (Φ) higher in solution than in the solid state . For example:

  • 3c (4-MeO): Exhibits moderate solid-state emission, influenced by the electron-donating methoxy group, which enhances conjugation in the para position .
  • 3f (4-NO2): The nitro group reduces fluorescence intensity due to its electron-withdrawing nature, but solvent polarity can modulate emission .
  • Heteroaryl Derivatives (e.g., 2-Furyl): Heterocyclic substituents introduce bathochromic shifts in absorption spectra compared to purely aromatic analogs .

The 3-methoxy derivative is expected to show redshifted absorption relative to alkyl-substituted 3a but reduced fluorescence efficiency compared to 3c due to meta-substitution disrupting conjugation.

Electronic and Steric Effects

  • Para vs. Meta Substitution: The para-methoxy group in 3c allows optimal conjugation with the pyrazolo[1,5-a]pyrimidine core, enhancing photostability and fluorescence. In contrast, meta-substitution in the target compound may lead to steric hindrance and reduced electronic delocalization, altering solubility and reactivity .
  • Trifluoromethyl Group: The electron-withdrawing CF3 group at position 7 stabilizes the π-system, improving thermal resistance across all derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.